2-(but-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-(but-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in various fields of chemistry due to its unique structure and reactivity. This compound features a boron atom within a dioxaborolane ring, which is substituted with a butenyl group. The presence of the boron atom imparts unique chemical properties, making it valuable in synthetic chemistry and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(but-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a suitable boronic acid or boronate ester with an alkene. One common method is the hydroboration of 1-butene with a boron-containing reagent, followed by oxidation to form the desired dioxaborolane compound. The reaction conditions often involve the use of catalysts such as palladium or platinum to facilitate the hydroboration process .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroboration processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
2-(but-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert the compound into different boron-hydride species.
Substitution: The butenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids, while reduction can produce boron-hydride species. Substitution reactions can introduce various functional groups, leading to a wide range of boron-containing compounds .
Scientific Research Applications
2-(but-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds, which are valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound is explored for its potential in boron neutron capture therapy (BNCT), a type of cancer treatment that targets tumor cells with boron-containing compounds.
Medicine: Research is ongoing to investigate its use in drug delivery systems, where the boron atom can facilitate the transport of therapeutic agents to specific sites in the body.
Mechanism of Action
The mechanism by which 2-(but-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. In BNCT, the boron atom captures neutrons, leading to the release of high-energy particles that can destroy cancer cells. In organic synthesis, the boron atom facilitates the formation of carbon-boron bonds through mechanisms such as hydroboration and Suzuki coupling reactions .
Comparison with Similar Compounds
Similar Compounds
But-1-en-2-ylbenzene: Similar in structure but lacks the boron atom, making it less reactive in certain chemical processes.
Benzo[d][1,3]dioxole derivatives: These compounds contain a dioxole ring but differ in their substituents and reactivity.
Uniqueness
2-(but-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the boron atom within the dioxaborolane ring, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring boron-containing compounds, such as BNCT and advanced material synthesis .
Properties
IUPAC Name |
2-but-1-en-2-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19BO2/c1-7-8(2)11-12-9(3,4)10(5,6)13-11/h2,7H2,1,3-6H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXSCPVMCIYQEKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=C)CC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19BO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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